6-chloro-5,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
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Overview
Description
6-chloro-5,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a chloro group at the 6th position, methyl groups at the 5th and 7th positions, and a 4-methylpiperidin-1-ylmethyl group at the 4th position. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the chloro and methyl substituents. The final step involves the attachment of the 4-methylpiperidin-1-ylmethyl group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Industrial production methods may also incorporate advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
6-chloro-5,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted chromen-2-one derivatives.
Scientific Research Applications
6-chloro-5,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-5,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-7-(4-methylpiperidin-1-yl)-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
- 4-chloro-5,6-dimethyl-2-thieno[2,3-d]pyrimidine
Uniqueness
6-chloro-5,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, which can be leveraged in specific research and industrial contexts.
Properties
IUPAC Name |
6-chloro-5,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c1-11-4-6-20(7-5-11)10-14-9-16(21)22-15-8-12(2)18(19)13(3)17(14)15/h8-9,11H,4-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBJDZHOGWNGIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)OC3=C2C(=C(C(=C3)C)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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